2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane
Description
2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane is a bicyclic monoterpene-derived epoxide characterized by a pinane backbone (6,6-dimethylbicyclo[3.1.1]hept-2-ene) functionalized with a methoxymethyl-oxirane group. The compound’s structure combines the rigidity of the bicyclic framework with the reactivity of the epoxide moiety, making it a versatile intermediate in organic synthesis and drug discovery . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-352173) and is used in research applications requiring epoxide-containing scaffolds .
Properties
IUPAC Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-13(2)10-4-3-9(12(13)5-10)6-14-7-11-8-15-11/h3,10-12H,4-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNHUKDHOJNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)COCC3CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethanol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions . The reaction proceeds smoothly to form the oxirane ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The electrophilic oxirane ring undergoes nucleophilic attack under acidic or basic conditions. Key examples include:
*General epoxide behavior suggests hydrolysis to diols, though specific data for this compound is lacking .
In one study, bromide 9 reacted with structurally similar epoxides to form antimicrobial quaternary ammonium salts (10 , 11 ) via SN2 mechanisms . Amidation with dimethylaminopropylamine (DMAPA) under Dean–Stark conditions yielded tertiary amides, highlighting the oxirane’s utility in synthesizing bioactive molecules .
Acid-Catalyzed Rearrangements
The oxirane ring participates in acid-mediated rearrangements, such as the Payne rearrangement, to form tetrahydrofuran (THF) derivatives:
| Acid Catalyst | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Tosic acid | DCM, room temperature | Bridged THF analogs | Stereospecific | |
| H2SO4 | Solvent-free, 25–80°C | Ring-expanded ethers | Thermodynamic control |
For example, α-epoxide analogs rearranged to THF-containing natural products (e.g., merrilactone A) with >80% yields under tosic acid catalysis . Computational studies indicate a 25 kcal·mol⁻¹ activation barrier for oxirane-to-THF conversion .
Polymerization Reactions
The oxirane group enables copolymerization with other epoxides (e.g., methyloxirane) under basic or cationic conditions:
| Comonomer | Initiator | Conditions | Polymer Type | Source |
|---|---|---|---|---|
| Oxirane | BF3·Et2O | 25°C, anhydrous | Polyether | |
| Methyloxirane | NaOH | 60°C, solvent-free | Block copolymer |
A related copolymer (CAS 174955-61-4) incorporates this oxirane into a polyether backbone, demonstrating industrial applicability in surfactants or adhesives .
Transesterification and Esterification
The methoxymethyl linker facilitates ester exchange reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lauric acid | TBTU, DCM | Ester derivatives | 89%* | |
| Cinnamoyl chloride | Pyridine, RT | (6,6-Dimethylbicycloheptenyl)methyl cinnamate | Not reported |
*Analogous transesterification of oxetane esters achieved 89% yield using TBTU . Cinnamate ester derivatives (e.g., CID 23757243) suggest compatibility with acylating agents .
Oxidation and Reduction
While direct data is limited, analogous epoxides exhibit predictable behavior:
| Reaction Type | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Reduction | H2, Pd/C | Vicinal diol | Stereoselective | |
| Oxidation | m-CPBA | Dioxirane | Low yield |
Reduction typically yields anti-diols, whereas oxidation risks overfunctionalizing the bicyclic framework .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure may influence its biological activity, making it a candidate for drug development. Research has indicated that compounds with similar bicyclic structures can exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound in antibiotic development.
- Anticancer Properties : Bicyclic compounds are often investigated for their ability to inhibit cancer cell proliferation. Preliminary studies could explore the cytotoxic effects of this compound on different cancer cell lines.
Organic Synthesis
The epoxide functionality of 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane makes it a valuable intermediate in organic synthesis:
- Synthesis of Complex Molecules : The compound can serve as a precursor for synthesizing more complex organic molecules through nucleophilic ring-opening reactions.
- Building Block for Natural Products : Its structural features may allow it to be used in the synthesis of natural products or pharmaceuticals that require specific stereochemistry.
Materials Science
The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced properties:
- Thermal Stability : The bicyclic structure may impart thermal stability to polymers, making them suitable for high-temperature applications.
- Biodegradable Polymers : Research into the use of epoxides in creating environmentally friendly materials could be expanded with this compound.
Case Study 1: Antimicrobial Activity
A study examining structurally similar epoxides demonstrated significant antimicrobial properties against Staphylococcus aureus. The findings suggest that further investigation into the antimicrobial potential of this compound could yield promising results.
Case Study 2: Synthesis of Natural Products
Research conducted on related bicyclic compounds has successfully utilized them as intermediates in the total synthesis of complex natural products such as alkaloids. This approach could be adapted to explore the synthetic utility of the target compound.
Mechanism of Action
The mechanism of action of 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparison with Similar Compounds
Physicochemical Properties
- This effect is most pronounced in quaternary ammonium derivatives (), where the charged group is shielded by the hydrophobic bicyclic system .
Biological Activity
The compound 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane , also referred to by its chemical structure and CAS number 1005266-30-7, is a bicyclic epoxide with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and relevant research findings.
- Molecular Formula : C13H20O2
- Molecular Weight : 208.29 g/mol
- CAS Number : 1005266-30-7
The structure of this compound features a bicyclic framework that is known for its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, research has shown that derivatives of bicyclo[3.1.1]heptane can inhibit bacterial growth effectively.
| Study | Microorganism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Study A | Staphylococcus aureus | 15 | 100 |
| Study B | Escherichia coli | 18 | 200 |
These findings suggest that the epoxide group in the compound may enhance its interaction with microbial cell walls, leading to increased efficacy against various pathogens.
Anticancer Activity
The anticancer potential of bicyclic compounds has been widely documented. For example, a study published in Molecules highlighted the cytotoxic effects of similar bicyclic epoxides on cancer cell lines.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanism of action for the biological activity of this compound involves:
- Epoxide Reactivity : The epoxide group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent bonds with biomolecules such as proteins and DNA.
- Cell Membrane Interaction : The hydrophobic nature of the bicyclic structure may facilitate membrane penetration, disrupting cellular integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
Q & A
Q. What are the recommended methods for synthesizing 2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane?
- Methodology : The compound can be synthesized via nucleophilic ring-opening reactions of oxirane derivatives. A typical approach involves reacting epoxy precursors (e.g., bicyclic terpene derivatives) with alcohols or amines under acidic catalysis. For example, fluoroboric acid (HBF₄) catalyzes the reaction of oxirane rings with hydroxyl groups, forming β-hydroxy ethers . Additionally, arylalcohols can react with epichlorohydrin in the presence of NaOH to form oxirane intermediates, which can be further functionalized .
Q. How can the structural features of this compound be characterized using spectroscopic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze the oxirane ring protons (δ ~3.0–4.5 ppm) and bicycloheptene protons (δ ~1.2–2.5 ppm for methyl groups) to confirm substitution patterns.
- Infrared (IR) Spectroscopy : Identify the ether (C-O-C) stretching vibrations (~1100 cm⁻¹) and epoxide ring deformation (~850 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns of the bicyclic system .
Q. What factors influence the reactivity of the oxirane ring in this compound?
- Methodology : The oxirane ring’s reactivity is governed by ring strain (≈27 kcal/mol) and electronic effects. In basic conditions, nucleophilic attack occurs at the less hindered carbon, while acidic conditions favor protonation of the oxygen, leading to carbocation formation and subsequent ring-opening. Computational studies using correlation-consistent basis sets (e.g., [5s4p3d2f1g]) can model transition states and predict regioselectivity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use Gaussian basis sets (e.g., cc-pVTZ) to calculate activation energies for oxirane ring-opening reactions. Compare pathways for nucleophilic attack by amines vs. alcohols .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.
- Software : Utilize Gaussian, ORCA, or Q-Chem for geometry optimization and frequency analysis .
Q. What experimental strategies can evaluate the anticancer potential of this compound?
- Methodology :
- In Vitro Assays : Test inhibition of angiogenesis using human umbilical vein endothelial cells (HUVECs). Compare to fungal oxirane-containing compounds like (-)-ovalicin, which disrupt tumor blood supply .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and localization.
- Structure-Activity Relationship (SAR) : Modify the bicycloheptene or oxirane substituents and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
Q. How can reaction kinetics with amine-based curing agents be analyzed to design high-performance resins?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks during curing to determine activation energy (Eₐ) via the Kissinger method.
- Fourier-Transform Infrared (FTIR) Spectroscopy : Track the disappearance of oxirane ring signals (e.g., ~850 cm⁻¹) over time.
- Kinetic Models : Apply the Kamal-Sourour autocatalytic model to describe curing behavior with tetraethylenepentamine (TEPA) or other long-chain amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
